molecular formula C24H15F9N2O2 B13573461 2-(trifluoromethyl)-N-{[2-(trifluoromethyl)phenyl]({[2-(trifluoromethyl)phenyl]formamido})methyl}benzamide

2-(trifluoromethyl)-N-{[2-(trifluoromethyl)phenyl]({[2-(trifluoromethyl)phenyl]formamido})methyl}benzamide

Cat. No.: B13573461
M. Wt: 534.4 g/mol
InChI Key: YQBHZSISHFGBMU-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to specific targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H15F9N2O2

Molecular Weight

534.4 g/mol

IUPAC Name

2-(trifluoromethyl)-N-[[[2-(trifluoromethyl)benzoyl]amino]-[2-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C24H15F9N2O2/c25-22(26,27)16-10-4-1-7-13(16)19(34-20(36)14-8-2-5-11-17(14)23(28,29)30)35-21(37)15-9-3-6-12-18(15)24(31,32)33/h1-12,19H,(H,34,36)(H,35,37)

InChI Key

YQBHZSISHFGBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F

Origin of Product

United States

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